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Compound of Interest

Compound Name: 3,3-Dimethylindoline

Cat. No.: B1314585 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3,3-Dimethylindoline is a heterocyclic amine featuring a bicyclic structure composed of a

benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two

methyl groups at the C3 position. This gem-dimethyl substitution imparts significant steric

hindrance and unique conformational properties, making it a valuable and versatile building

block in both medicinal chemistry and materials science. Its structural rigidity and the synthetic

accessibility of its secondary amine handle allow for the creation of diverse and complex

molecular architectures, including spirocyclic systems and functional dyes. This guide provides

a comprehensive overview of the synthesis, properties, reactivity, and applications of the 3,3-
dimethylindoline core, complete with experimental protocols and quantitative data to aid

researchers in its practical application.

Physicochemical and Spectroscopic Data
The fundamental properties of 3,3-dimethylindoline are summarized below, providing

essential information for its identification and use in synthetic applications.

Physicochemical Properties
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Property Value

IUPAC Name 3,3-dimethyl-2,3-dihydro-1H-indole

Molecular Formula C₁₀H₁₃N

Molecular Weight 147.22 g/mol

CAS Number 1914-02-9

Canonical SMILES CC1(C)C2=CC=CC=C2NC1

InChI
InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-

8(9)10/h3-6,11H,7H2,1-2H3

InChIKey SRCCLYMWDRNUAF-UHFFFAOYSA-N

Spectroscopic Data
The following table presents typical Nuclear Magnetic Resonance (NMR) data for the parent

3,3-dimethylindoline scaffold, which is crucial for its characterization.

Nucleus Solvent Chemical Shift (δ) ppm

¹H NMR CDCl₃

~7.0 (m, 2H, Ar-H), ~6.7 (t, 1H,

Ar-H), ~6.6 (d, 1H, Ar-H), ~3.7

(br s, 1H, NH), ~3.3 (s, 2H,

CH₂), ~1.3 (s, 6H, 2xCH₃)

¹³C NMR CDCl₃

~150.8, ~138.9, ~127.3,

~124.5, ~119.2, ~109.5, ~56.1,

~42.7, ~24.9

Synthesis of the 3,3-Dimethylindoline Core
The 3,3-dimethylindoline scaffold is typically synthesized via a two-step sequence involving

the formation of a 3H-indole intermediate followed by its reduction. The most common methods

are the Fischer indole synthesis and subsequent catalytic hydrogenation.

Synthetic Workflow
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The overall process involves the acid-catalyzed condensation of a phenylhydrazine with a

ketone to form a 3,3-dimethyl-3H-indole (an indolenine), which is then reduced to the desired

3,3-dimethylindoline.

Step 1: Fischer Indole Synthesis

Step 2: Catalytic Hydrogenation

Phenylhydrazine

2,3,3-Trimethyl-3H-indole

 AcOH, RT

3-Methyl-2-butanone

2,3,3-Trimethyl-3H-indole

3,3-Dimethylindoline

H2, Catalyst

Click to download full resolution via product page

General synthesis workflow for 3,3-dimethylindoline.

Experimental Protocols
Protocol 3.2.1: Synthesis of 2,3,3-Trimethyl-3H-indole via Fischer Indole Synthesis[1][2]

This protocol describes the synthesis of the indolenine precursor to 3,3-dimethylindoline.

Preparation: To a round-bottom flask, add phenylhydrazine (1.0 equivalent).
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Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and

catalyst.

Reagent Addition: Add 3-methyl-2-butanone (isopropyl methyl ketone) (1.1 equivalents) to

the reaction mixture.

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor

the progress by Thin Layer Chromatography (TLC) until all the phenylhydrazine has been

consumed.

Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated

aqueous solution of sodium bicarbonate (NaHCO₃).

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl

ether (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by vacuum distillation to yield pure 2,3,3-trimethyl-3H-indole. High yields are typically

reported for this reaction.[2]

Protocol 3.2.2: Catalytic Hydrogenation to 3,3-Dimethylindoline[3]

This protocol describes the reduction of the C=N bond of the indolenine intermediate.

Preparation: In a suitable pressure vessel (e.g., a Parr shaker), dissolve 2,3,3-trimethyl-3H-

indole (1.0 equivalent) in a suitable solvent such as ethanol or water.

Catalyst and Additive: Add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) and

an acid activator such as p-toluenesulfonic acid (p-TSA) (1.0-1.2 equivalents). The acid

protonates the indole, disrupting its aromaticity and facilitating reduction.[3]

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with

hydrogen (e.g., 40-600 psi) and agitate the mixture at a controlled temperature (e.g., 50-60

°C) for 16-24 hours.[4]
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Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the

hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

Isolation: Neutralize the filtrate with a base (e.g., aqueous NaHCO₃) and extract the product

with an organic solvent like ethyl acetate.

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄,

and concentrate in vacuo to afford 3,3-dimethylindoline.

Reactivity and Key Transformations
The synthetic utility of 3,3-dimethylindoline stems primarily from the reactivity of the

secondary amine at the N1 position, which can readily undergo various transformations such

as alkylation, acylation, and arylation.

3,3-Dimethylindoline

Indolinide Anion

 Deprotonation

Base (e.g., NaH, K2CO3)

N-Substituted
3,3-Dimethylindoline

 Nucleophilic Attack

Electrophile (R-X)
e.g., Alkyl Halide, Acyl Chloride

Click to download full resolution via product page

Reactivity of the 3,3-dimethylindoline nitrogen.

Experimental Protocol: N-Alkylation
Protocol 4.1.1: N-Benzylation of 3,3-Dimethylindoline[5][6]
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This protocol provides a general procedure for the N-alkylation of an indoline, a common and

crucial transformation.

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve

the indoline (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide

(DMF) or 2,2,2-trifluoroethanol (TFE).[5]

Base Addition: Add a suitable base such as sodium hydride (NaH, 60% dispersion in oil, 1.2

equivalents) or potassium carbonate (K₂CO₃, 1.0 equivalent).[5] Stir the mixture at room

temperature for 30 minutes to form the indolinide anion.

Electrophile Addition: Slowly add the alkylating agent, for example, benzyl bromide (1.1

equivalents), to the reaction mixture.

Reaction: Heat the reaction mixture (e.g., 80-110 °C) and stir for the required time (typically

2-18 hours), monitoring the progress by TLC.[5]

Quenching and Work-up: After completion, cool the reaction to room temperature and

quench by the slow addition of water or a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. The crude product can be purified by flash column

chromatography on silica gel to yield the N-alkylated product.

Applications as a Heterocyclic Building Block
The 3,3-dimethylindoline scaffold is a privileged structure found in a wide array of functional

molecules, from potent pharmaceuticals to advanced materials.

Medicinal Chemistry: Spirooxindole Derivatives
A significant application of the indoline core is in the synthesis of spirooxindoles, a class of

compounds with a spirocyclic junction at the C3 position. These structures are of great interest
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in drug discovery due to their rigid three-dimensional frameworks that can effectively probe

biological target binding sites.

One prominent example is the development of potent small-molecule inhibitors of the MDM2-

p53 protein-protein interaction, a key pathway in cancer therapy. The spiro[indoline-3,3'-

pyrrolidine] scaffold has proven to be an excellent template for designing such inhibitors.

MDM2-p53 Signaling Pathway

p53
(Tumor Suppressor)

p53 DegradationApoptosis &
Cell Cycle Arrest

 Induces

MDM2
(Oncoprotein)

 Promotes

Spirooxindole
MDM2 Inhibitor

 Blocks
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Inhibition of the MDM2-p53 interaction by spirooxindole-based drugs.

Table 5.1.1: Biological Activity of Spirooxindole-based MDM2 Inhibitors

The following table summarizes the in vitro activity of representative spirooxindole-based

MDM2 inhibitors.
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Compound ID
MDM2 Binding (Kᵢ,
nM)

Cell Growth
Inhibition (IC₅₀, nM)
- SJSA-1 (p53 wild-
type)

Reference

56 < 1 70 [3][7]

59 < 1 70 [3][7]

60 (AA-115/APG-115) < 1 60 [3][7]

MI-888 0.44 Not Reported [8]

Data indicates that these compounds are highly potent inhibitors of the MDM2-p53 interaction

and exhibit strong anti-proliferative effects in cancer cell lines with wild-type p53.

Materials Science: Squaraine Dyes
The 3,3-dimethylindoline moiety is a key component in the synthesis of squaraine dyes.

These dyes are known for their intense and sharp absorption bands, typically in the red and

near-infrared (NIR) regions, and high fluorescence quantum yields.[9] The indoline nitrogen

acts as a strong electron donor, which, in conjugation with the electron-accepting squaric acid

core, creates a molecule with significant intramolecular charge transfer, responsible for its

unique photophysical properties.

Encapsulating these dyes within a macrocycle to form a rotaxane can further enhance their

properties by providing steric protection, which improves chemical stability and can increase

fluorescence quantum yield.[10][11]

Schematic of a 3,3-dimethylindoline squaraine rotaxane.

Table 5.2.1: Photophysical Properties of a 3,3-Dimethylindoline Squaraine Dye and its

Rotaxane[10]
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Compound λabs (nm) λem (nm) log ε (M⁻¹cm⁻¹)
Fluorescence
Quantum Yield
(Φf)

Squaraine Dye

(1)
539 561 4.83 0.04

Squaraine

Rotaxane (M1 ⊃

1)

554 575 4.60 0.44

Encapsulation as a rotaxane results in a bathochromic (red) shift in both absorption and

emission wavelengths and a remarkable 10-fold enhancement in the fluorescence quantum

yield.[10][11]

Conclusion
3,3-Dimethylindoline is a cornerstone heterocyclic building block with proven utility across

diverse scientific disciplines. Its unique structural features, combined with its straightforward

synthesis and versatile reactivity, provide a robust platform for the development of complex and

functional molecules. In medicinal chemistry, it serves as a key scaffold for potent therapeutics,

particularly in the field of oncology. In materials science, it enables the creation of high-

performance dyes with tunable photophysical properties. The detailed protocols and data

presented in this guide are intended to facilitate the broader adoption and innovative

application of this powerful synthetic intermediate, empowering researchers to push the

boundaries of drug discovery and materials development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2021/ob/d0ob02185g
https://www.guidechem.com/question/how-can-2-3-3-trimethylindolen-id130765.html
https://www.benchchem.com/product/b1314585?utm_src=pdf-body
https://www.benchchem.com/product/b1314585?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Synthetic_Routes_to_2_Formyl_3H_indoles_from_Indole_Precursors_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257308/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution
to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

4. lac.dicp.ac.cn [lac.dicp.ac.cn]

5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC
[pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-
trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D0OB02185G [pubs.rsc.org]

11. Page loading... [guidechem.com]

To cite this document: BenchChem. [3,3-Dimethylindoline: A Versatile Heterocyclic Scaffold
for Modern Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314585#3-3-dimethylindoline-as-a-heterocyclic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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